![molecular formula C16H17NO4S2 B2737110 ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 300827-01-4](/img/structure/B2737110.png)
ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound. It is an ester, which is a class of compounds that are derived from carboxylic acids . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Molecular Structure Analysis
The molecular formula of this compound is C16H17NO4S2. It contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .Chemical Reactions Analysis
Esters, including this compound, can undergo a reaction known as hydrolysis, which is the breaking of a bond using water . This reaction can be catalyzed by either an acid or a base .Applications De Recherche Scientifique
Antimicrobial Activities
Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate and its derivatives have been studied for their antimicrobial activities. For instance, Wardkhan et al. (2008) investigated the antimicrobial activities of various thiazolidin derivatives against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as against fungal pathogens like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. They found that these compounds exhibit significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Potential in Organic Synthesis
These compounds also play a role in the field of organic synthesis. Pedersen and Lawesson (1974) demonstrated that 3-oxo esters, including this compound, react with various reagents to yield a range of thiole and dithiole compounds (Pedersen & Lawesson, 1974).
Synthesis of Fused Derivatives
Tsylkovskiy et al. (2005) focused on the synthesis of thiazolidin-4-ones, a type of fused derivative, by reacting ethyl(3-aryl-2-bromo)propanoate with thiosemicarbazones. Their study sheds light on the chemical behavior of these compounds under specific conditions and their potential applications in creating new chemical entities (Tsylkovskiy, Kutsyk, Matiychuk, Obushak, & Klyufinskaya, 2005).
Role in Multicomponent Reactions
Altug et al. (2011) described the use of thiazolo[3,2-a]pyridines in multicomponent reactions, demonstrating their potential in creating compounds with anticancer activity. This showcases the versatility of this compound derivatives in synthesizing biologically active molecules (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).
Corrosion Inhibition Properties
Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of thiazolidin derivatives, including this compound. They found these compounds to be effective in protecting mild steel in sulfuric acid, indicating their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-21-14(18)7-8-17-15(19)13(23-16(17)22)10-11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPKUIQKWJCIA-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)
![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)
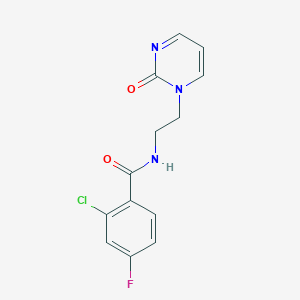

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-benzyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2737034.png)
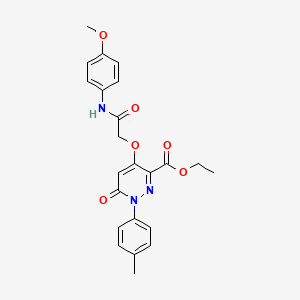
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2737036.png)

![N-(1-cyanocyclohexyl)-2-({5-[(2-methoxyethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B2737038.png)
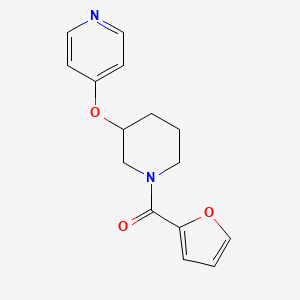

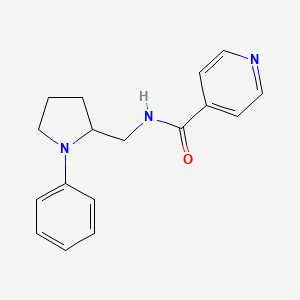
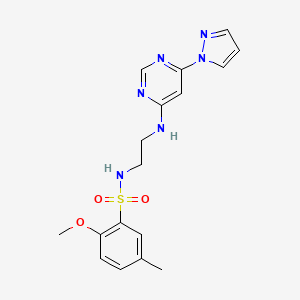
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737049.png)
